molecular formula C27H31ClN2O3 B11314115 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314115
M. Wt: 467.0 g/mol
InChI Key: NBSLEGAAIQMTSU-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. The starting materials include 4-tert-butylphenyl, piperidine, and 6-chloro-4-oxo-4H-chromene-2-carboxylic acid. The synthesis process may involve:

    Formation of the intermediate: The reaction between 4-tert-butylphenyl and piperidine under specific conditions to form an intermediate compound.

    Coupling reaction: The intermediate is then coupled with 6-chloro-4-oxo-4H-chromene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve the properties of materials, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool for studying enzyme function and regulation.

    Cell Signaling: It can be used to modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.

Medicine:

    Drug Development: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry:

    Agriculture: It can be used as a component in agrochemicals to enhance crop protection and yield.

    Cosmetics: The compound may be incorporated into cosmetic formulations for its potential skin-protective and anti-aging properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and reduced cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 6-position in N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H31ClN2O3

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H31ClN2O3/c1-27(2,3)19-9-7-18(8-10-19)22(30-13-5-4-6-14-30)17-29-26(32)25-16-23(31)21-15-20(28)11-12-24(21)33-25/h7-12,15-16,22H,4-6,13-14,17H2,1-3H3,(H,29,32)

InChI Key

NBSLEGAAIQMTSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCCC4

Origin of Product

United States

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